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INCB053914

Cat. No.: B1574621
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Description

Overview of PIM Kinase Family (PIM1, PIM2, PIM3)

The PIM kinase family comprises three highly homologous serine/threonine protein kinase isoforms: PIM1, PIM2, and PIM3 plos.orgjcpjournal.orgoncotarget.comnih.govnih.govbohrium.com. These kinases were initially identified as common proviral integration sites for the Moloney murine leukemia virus, hence their name plos.orgnih.govbohrium.com. PIM kinases are constitutively active and are primarily regulated at the transcriptional and translational levels nih.govbohrium.com. Their expression can be induced by various cytokines and growth factors, particularly those involved in hematopoiesis oncotarget.comnih.govutu.fi.

Role of PIM Kinases in Intracellular Signaling Networks

PIM kinases play central roles as integrators of several intracellular signaling networks critical for tumorigenesis, influencing cell growth, survival, proliferation, metabolism, and migration plos.orgnih.govnih.govbohrium.comutu.fimdpi.comnih.govnih.govnih.govontosight.aiencyclopedia.pubaacrjournals.org.

PIM kinases are direct transcriptional targets downstream of the Janus Kinase–Signal Transducer and Activator of Transcription (JAK/STAT) signaling pathway plos.orgjcpjournal.orgoncotarget.combohrium.comnih.govnih.govelifesciences.orgfrontiersin.orgresearchgate.net. Activation of the JAK/STAT pathway by various cytokines and growth factors leads to the upregulation of PIM kinase expression jcpjournal.orgoncotarget.comelifesciences.orgfrontiersin.orgresearchgate.net. PIM1, in turn, can modulate the JAK/STAT pathway by interacting with suppressor of cytokine signaling (SOCS) proteins, forming a negative feedback loop that prevents excessive activation mdpi.comfrontiersin.org.

Significant overlap and crosstalk exist between PIM kinases and the Phosphatidylinositol 3-Kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway plos.orgmdpi.comnih.govnih.govnih.govmdpi.comoncotarget.comnih.govwikipedia.orgresearchgate.net. Both PIM kinases and the PI3K/AKT/mTORC1 pathway share common downstream substrates, such as Bcl-2–associated death promoter protein (BAD) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) plos.orgmdpi.comnih.govencyclopedia.pubmdpi.comoncotarget.commdpi.com. PIM kinases can influence the PI3K pathway through phosphorylation of insulin (B600854) receptor substrates (IRS) and can directly or indirectly activate mTOR and its upstream effectors like AKT mdpi.comnih.govwikipedia.orgresearchgate.net. Notably, inhibition of AKT has been shown to upregulate PIM1 expression, suggesting a compensatory mechanism plos.orgnih.gov.

PIM kinases are crucial for promoting cell cycle progression, survival, and proliferation in cancer cells jcpjournal.orgnih.govnih.govbohrium.comutu.fimdpi.comnih.govnih.govontosight.aiencyclopedia.pubaacrjournals.orgmdpi.comspandidos-publications.comaacrjournals.org. They achieve this through various mechanisms, including the phosphorylation and regulation of key cell cycle inhibitors and pro-apoptotic proteins. For instance, PIM kinases can phosphorylate p21Cip1/Waf1 and p27Kip1, leading to their inactivation, nuclear exclusion, and degradation, thereby promoting progression through the G1-S phase transition jcpjournal.orgmdpi.comnih.govencyclopedia.pubaacrjournals.orgoncotarget.comspandidos-publications.comaacrjournals.orgaacrjournals.org. They also phosphorylate cell division cycle 25 (CDC25) proteins, which are phosphatases that activate cyclin-dependent kinases (CDKs) jcpjournal.orgoncotarget.comspandidos-publications.comaacrjournals.org. Furthermore, PIM kinases inhibit apoptosis by phosphorylating pro-apoptotic proteins like BAD, which disrupts its association with anti-apoptotic proteins such as Bcl-2 and promotes its retention in the cytosol plos.orgutu.finih.govnih.govnih.govencyclopedia.puboncotarget.commdpi.comspandidos-publications.comaacrjournals.org. PIM kinases also interact with the oncogenic transcription factor c-MYC, enhancing its transcriptional activity and contributing to cell survival jcpjournal.orgnih.govaacrjournals.orgnih.govmdpi.com.

PIM Kinase Overexpression in Hematologic and Solid Tumor Malignancies

Overexpression of PIM kinases is a common feature across a wide range of human cancers, including both hematologic malignancies and solid tumors plos.orgjcpjournal.orgoncotarget.comnih.govnih.govbohrium.comutu.fimdpi.comnih.govontosight.aiencyclopedia.pubaacrjournals.orgmdpi.comspandidos-publications.comresearchgate.net. The pattern of overexpression can be isoform-specific:

PIM1 is frequently upregulated in various hematologic cancers (e.g., acute myeloid leukemia (AML), diffuse large B-cell lymphoma (DLBCL), multiple myeloma (MM)) and solid tumors (e.g., prostate, breast, colorectal, pancreatic, gastroesophageal, and head and neck cancers) plos.orgjcpjournal.orgoncotarget.comnih.govmdpi.comencyclopedia.pubmdpi.comresearchgate.net. Its overexpression is often associated with a poor prognosis plos.orgjcpjournal.orgoncotarget.commdpi.comspandidos-publications.com.

PIM2 is highly expressed in myelomas, lymphomas, and leukemias (e.g., DLBCL, B-cell chronic lymphocytic leukemia, AML, MM) plos.orgjcpjournal.orgoncotarget.comnih.govencyclopedia.pubmdpi.comresearchgate.net.

PIM3 overexpression is typically observed in adenocarcinomas, including those of the pancreas, colon, and liver, as well as in melanoma and glioblastoma jcpjournal.orgoncotarget.comencyclopedia.pubmdpi.comresearchgate.net.

The overexpression of PIM kinases often confers resistance to traditional chemotherapeutic agents and radiation therapy across several tumor types, highlighting their role in therapeutic resistance plos.orgoncotarget.comnih.govutu.fimdpi.comencyclopedia.pubaacrjournals.orgmdpi.com.

Rationale for Pan-PIM Kinase Inhibition in Oncology Research

Given the critical and often compensatory roles of the three PIM kinase isoforms in oncogenic signaling, cell survival, proliferation, and drug resistance, pan-PIM kinase inhibition has emerged as a compelling therapeutic strategy in oncology plos.orgnih.govbohrium.commdpi.comnih.govontosight.aiaacrjournals.orgresearchgate.net. Inhibiting all three isoforms is crucial to prevent compensatory activity that might arise from selective inhibition of a single PIM kinase plos.orgnih.gov.

INCB053914 (Uzansertib) is a novel, potent, and selective adenosine (B11128) triphosphate (ATP)-competitive pan-PIM kinase inhibitor developed to address this therapeutic rationale plos.orgnih.govontosight.aithieme-connect.comguidetoimmunopharmacology.orgmedchemexpress.com. Preclinical characterization of this compound has demonstrated its robust inhibitory activity across all three PIM isozymes.

Table 1: this compound Biochemical Inhibition of PIM Isozymes plos.orgnih.govthieme-connect.commedchemexpress.com

PIM IsozymeIC50 (nM)
PIM10.24
PIM230
PIM30.12

Note: IC50 values represent half maximal inhibitory concentration.

This compound exhibits high selectivity, demonstrating over 475-fold selectivity against a panel of more than 50 other kinases, with modest potency only against RSK2 and approximately equipotent effects on PIM2 and Per-Arnt-Sim (PAS) kinase activities plos.orgnih.gov.

In in vitro studies, this compound potently inhibited the proliferation of various hematologic tumor cell lines and suppressed the phosphorylation of downstream PIM substrates plos.orgmdpi.comnih.govnih.govresearchgate.net. These effects were confirmed in primary bone marrow blasts from patients with acute myeloid leukemia treated ex vivo plos.orgnih.govresearchgate.net.

In vivo, single-agent this compound demonstrated dose-dependent inhibition of tumor growth in acute myeloid leukemia and multiple myeloma xenograft models. This was accompanied by the inhibition of Bcl-2–associated death promoter protein (BAD) phosphorylation, a key PIM substrate involved in apoptosis plos.orgnih.govaacrjournals.orgthieme-connect.comnih.govresearchgate.net.

Furthermore, research findings highlight the potential for this compound in combination therapies. Additive or synergistic inhibition of tumor growth was observed when this compound was combined with selective PI3Kδ inhibitors, selective JAK1 or JAK1/2 inhibitors, or cytarabine (B982) plos.orgnih.govnih.govresearchgate.net. This synergistic activity underscores the therapeutic utility of pan-PIM kinase inhibitors, such as this compound, particularly when combined with other agents that target overlapping oncogenic signaling networks or standard chemotherapeutics, to overcome resistance and enhance anti-tumor efficacy in hematologic malignancies and potentially solid tumors plos.orgmdpi.comnih.govaacrjournals.orgwikipedia.orgnih.gov.

Mutually Compensatory Functions of PIM Isozymes

The three PIM kinase isozymes (PIM1, PIM2, and PIM3) share similar downstream substrates and exhibit differing yet mutually compensatory functions across various tumor types plos.orgnih.govnih.gov. This compensatory mechanism implies that the genetic or pharmacological inhibition of one PIM isozyme can lead to the upregulation of one or both of the other two isozymes plos.orgnih.govnih.gov. For example, studies have shown that inhibition of the AKT pathway can upregulate PIM1, potentially conferring resistance to PI3K inhibitor therapy plos.org. Similarly, the selective PI3Kδ inhibitor INCB050465 has been observed to increase the expression of all three PIM isozymes plos.org.

Given this functional overlap and compensatory upregulation, pan-PIM isozyme inhibition is considered most desirable for achieving optimal therapeutic efficacy in cancer treatment plos.orgnih.gov. This compound, as a pan-PIM kinase inhibitor, is designed to overcome these compensatory mechanisms plos.orgnih.govontosight.ai. Preclinical characterization of this compound revealed that while it potently inhibits PIM kinase activity and downstream substrate phosphorylation, it can also lead to an upregulation of PIM2 expression in hematologic cancer cell lines and primary acute myeloid leukemia (AML) cells plos.orgnih.gov. Despite this compensatory PIM2 upregulation, this compound still effectively inhibited the phosphorylation of multiple PIM substrates, such as the pro-apoptotic protein BAD, in various hematologic cancer cell lines plos.orgnih.gov. This demonstrates this compound's ability to broadly impact PIM-mediated signaling despite individual isozyme compensation.

Properties

IUPAC Name

Unknown

SMILES

Unknown

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

INCB053914;  INCB-053914;  INCB 053914.

Origin of Product

United States

Molecular and Biochemical Characterization of Incb053914

Classification as a Pan-PIM Kinase Inhibitor

INCB053914 is classified as a pan-PIM kinase inhibitor, meaning it targets all three isoforms of PIM kinases: PIM1, PIM2, and PIM3. guidetoimmunopharmacology.orgontosight.aiselleckchem.commycancergenome.orgplos.orgmedchemexpress.com PIM kinases are serine/threonine protein kinases that are frequently overexpressed in various hematologic and solid tumors. guidetoimmunopharmacology.orgplos.org They play crucial roles in cellular processes such as cell cycle progression, apoptosis, and transcriptional regulation, primarily by influencing key oncogenic signaling pathways like JAK/STAT and PI3K/AKT. guidetoimmunopharmacology.orgontosight.aiplos.org The ability of this compound to inhibit all three PIM isozymes is considered important for preventing compensatory activity among the isoforms and maximizing therapeutic efficacy. plos.orgnih.gov

Mode of Kinase Inhibition: Adenosine (B11128) Triphosphate (ATP)-Competitive Mechanism

This compound operates through an adenosine triphosphate (ATP)-competitive mechanism of kinase inhibition. guidetoimmunopharmacology.orgmedkoo.comselleckchem.complos.orgmedchemexpress.comsemanticscholar.org This means that this compound binds to the ATP-binding site of the PIM kinases, thereby preventing ATP from binding and consequently inhibiting the phosphorylation of their downstream targets. mycancergenome.orgplos.org This ATP-competitive nature contributes to its potent inhibitory effects on PIM kinase activity. plos.org

Inhibitory Potency Against PIM1, PIM2, and PIM3 Isozymes in Biochemical Assays

In biochemical assays, this compound demonstrates potent inhibitory activity against all three PIM isozymes. selleckchem.complos.orgmedchemexpress.comnih.govselleck.cn The half maximal inhibitory concentration (IC50) values indicate that this compound inhibits PIM1 and PIM3 with similar high potency, while exhibiting a comparatively reduced, though still potent, inhibitory effect on PIM2. selleckchem.complos.orgnih.gov

The inhibitory potency of this compound against PIM isozymes in biochemical assays is summarized in the table below:

PIM IsozymeIC50 (nM)
PIM10.24
PIM230
PIM30.12
Source: selleckchem.commedchemexpress.comselleck.cnmedchemexpress.comdcchemicals.com

The order of inhibitory potency is generally PIM1 ≈ PIM3 < PIM2. selleckchem.complos.orgnih.gov Due to the relatively higher IC50 for PIM2, this isozyme was often chosen as a benchmark in subsequent experiments to ensure adequate target coverage. plos.orgnih.gov

Kinase Selectivity Profile of this compound

This compound exhibits a high degree of selectivity across a broad panel of kinases. selleckchem.complos.orgnih.gov It has been shown to be highly selective against a panel of more than 50 kinases, demonstrating over 475-fold selectivity. selleckchem.complos.orgnih.gov Further profiling against an even broader panel of 192 kinases confirmed this high selectivity. plos.orgnih.gov This broad selectivity profile suggests that this compound primarily targets PIM kinases with minimal off-target inhibition across a wide range of other kinases. plos.orgnih.gov

While highly selective, this compound does show modest inhibitory potency against a few other kinases. Specifically, it has been reported to inhibit RSK2 (Ribosomal S6 Kinase 2) with an IC50 of 7.1 µM. selleckchem.complos.orgnih.govsemanticscholar.org Additionally, no kinase other than Per-Arnt-Sim (PAS) kinase was significantly inhibited by this compound at a concentration of 100 nM. selleckchem.complos.orgnih.govsemanticscholar.org Further evaluation indicated that this compound had approximately equipotent effects on PIM2 and PAS kinase activities. plos.orgnih.govsemanticscholar.org These findings collectively indicate that this compound is a potent and highly specific pan-PIM inhibitor, with limited but noted inhibition of RSK2 and PAS kinase. plos.orgnih.govsemanticscholar.org

Cellular Mechanisms of Action of Incb053914

Impact on Downstream PIM Kinase Substrates

Treatment with INCB053914 has been shown to inhibit the phosphorylation of several key downstream PIM kinase substrates in a dose-dependent manner plos.orgaacrjournals.orgmedchemexpress.com. This inhibition confirms the on-target activity of this compound and its impact on PIM kinase-mediated signaling networks plos.orgnih.gov.

This compound potently inhibits the phosphorylation of Bcl-2–Associated Death Promoter protein (BAD), a pro-apoptotic protein, in various hematologic tumor cell lines and in vivo models plos.orgmedchemexpress.comnih.govaacrjournals.org. PIM kinase-mediated phosphorylation of BAD in MOLM-16 (Acute Myeloid Leukemia, AML) and KMS-12-BM (Multiple Myeloma, MM) cell lines was particularly sensitive to inhibition by this compound plos.orgmedchemexpress.com.

Table 1: this compound Inhibition of BAD Phosphorylation

Cell Line / Model (Disease)IC50 (nM) - In Vitro (Mean) plos.orgmedchemexpress.comIC50 (nM) - In Vivo plos.orgmedchemexpress.comnih.gov
MOLM-16 (AML)470
KMS-12-BM (MM)27145

In addition, the potency of this compound in suppressing BAD phosphorylation in vivo in MOLM-16 tumors was consistent with its potency in blocking BAD phosphorylation in MOLM-16 cells spiked into human whole blood in vitro aacrjournals.orgaacrjournals.org.

This compound inhibits the phosphorylation of p70S6K and its downstream target, ribosomal protein S6 (S6), in a dose-dependent manner plos.orgaacrjournals.orgmedchemexpress.com. This effect has been observed in various hematologic tumor cell lines, including MOLM-16 (AML), Pfeiffer (Diffuse Large B-cell Lymphoma, DLBCL), and KMS-12-PE/BM (MM) cell lines plos.orgmedchemexpress.com. Furthermore, ex vivo treatment of primary bone marrow blasts from patients with AML with this compound also resulted in decreased phosphorylation of p70S6K and 4E-BP1 nih.gov. The p70S6K pathway is a downstream component of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway, which regulates cell proliferation and survival guidetopharmacology.orgnih.gov.

The phosphorylation of eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) is also dose-dependently inhibited by this compound in various hematologic tumor cell lines, including MOLM-16 (AML), Pfeiffer (DLBCL), and KMS-12-PE/BM (MM) plos.orgaacrjournals.orgmedchemexpress.com. This inhibition was also observed in primary bone marrow blasts from AML patients treated ex vivo, and in blood samples from patients receiving this compound in an ongoing phase 1/2 trial, indicating similar effects on downstream signaling in both cell lines and patient-derived primary blood cells plos.orgnih.govplos.orgresearchgate.net. Phosphorylation of 4E-BP1 by mTORC1 relieves its inhibitory effect on cap-dependent translation, a process critical for protein synthesis and cell growth mdpi.comnih.gov.

Regulation of Cell Proliferation and Apoptosis

This compound exhibits broad anti-proliferative activity against a variety of hematologic tumor cell lines plos.orgmedchemexpress.com. The similar inhibitory potencies of this compound on substrate phosphorylation and cell proliferation in these cell lines suggest that PIM kinase inhibition is central to its anti-proliferative effects plos.orgnih.gov.

This compound induces apoptosis (programmed cell death) in malignant cell lines ontosight.ainih.gov. This effect is a critical component of its anti-cancer activity. For instance, in models of myeloproliferative neoplasms (MPN), this compound synergizes with ruxolitinib (B1666119) to induce apoptosis in JAK2V617F-driven cells nih.gov. The enhanced annexin (B1180172) V+ cells observed with the combination of this compound and ruxolitinib suggested elevated signaling toward apoptosis nih.gov. The ability of PIM kinases to inhibit apoptosis by phosphorylating BAD is directly counteracted by this compound's inhibition of BAD phosphorylation, thereby promoting apoptotic pathways nih.govmdpi.com.

Table 2: this compound Growth Inhibitory (GI50) Values in Hematologic Tumor Cell Lines

Cell Line (Disease)Mean GI50 (nM) medchemexpress.comnih.gov
MOLM-16 (AML)3.3
Kasumi-3 (AML)4.9
Pfeiffer (DLBCL)19.5
All MM Cell Lines13.2 - 230.0

Preclinical Efficacy Studies of Incb053914 in Disease Models

Ex Vivo Studies in Primary Patient-Derived Cells

Evaluation in Primary Bone Marrow Blasts from Acute Myeloid Leukemia

INCB053914 has shown promising effects in ex vivo studies using primary bone marrow blasts obtained from patients with acute myeloid leukemia (AML). The compound effectively inhibited the proliferation of these blasts and suppressed the phosphorylation of key downstream substrates. nih.govplos.orgresearchgate.netnih.govresearchgate.net Furthermore, it was observed to inhibit the phosphorylation of PIM substrates and to increase the expression of PIM2 in these primary bone marrow blasts. plos.org These findings underscore this compound's direct impact on critical signaling pathways within patient-derived AML cells. nih.govplos.orgresearchgate.netnih.gov

In Vivo Efficacy in Xenograft Models

Preclinical studies have extensively investigated the in vivo efficacy of this compound in various xenograft models of hematologic malignancies, both as a single agent and in combination with other anticancer therapies. nih.govplos.orgresearchgate.netnih.govmdpi.com These studies consistently demonstrated its ability to inhibit tumor growth and modulate oncogenic signaling pathways. nih.govplos.orgresearchgate.netnih.govmdpi.comthieme-connect.com

Single-Agent Activity in Hematologic Malignancy Xenografts

As a single agent, this compound exhibited significant antitumor activity in xenograft models of acute myeloid leukemia (AML) and multiple myeloma (MM). nih.govplos.orgresearchgate.netnih.govmdpi.comthieme-connect.com Specifically, it inhibited tumor growth in mice bearing MOLM-16 (AML) and KMS-12-BM (MM) xenografts. nih.govplos.orgresearchgate.netnih.govmdpi.comthieme-connect.com The compound also demonstrated broad anti-proliferative activity across a diverse panel of hematologic tumor cell lines, with mean growth inhibitory (GI50) values often below 100 nM in 50% of tested cell lines. plos.org For instance, this compound inhibited proliferation in all tested MM cell lines, with mean GI50 values ranging from 13.2 nM to 230.0 nM. plos.org Pfeiffer diffuse large B-cell lymphoma (DLBCL) cells were particularly sensitive, with a mean GI50 of 19.5 nM. plos.org

This compound demonstrated dose-dependent tumor growth inhibition in in vivo xenograft models. nih.govplos.orgresearchgate.netmdpi.comthieme-connect.comaacrjournals.orgselleck.co.jp In mice bearing MOLM-16 (AML) tumors, tumor growth inhibition was evident at doses as low as 1 mg/kg. plos.org Maximal growth inhibition of 96% was observed in MOLM-16 tumors at a dose of 30 mg/kg administered twice daily, leading to partial regression in six out of eight mice. plos.org In KMS-12-BM (MM) xenografts, this compound-mediated tumor growth inhibition was observed at increasing doses: 43% at 25 mg/kg, 71% at 50 mg/kg, 77% at 75 mg/kg, and 88% at 100 mg/kg, all administered twice daily. plos.org

Table 1: Dose-Dependent Tumor Growth Inhibition of this compound in Xenograft Models

Xenograft ModelDose (mg/kg, BID)Tumor Growth Inhibition (%)Partial Regression (PR) / Complete Regression (CR)Citation
MOLM-16 (AML)1Apparent inhibitionN/A plos.org
MOLM-16 (AML)30966/8 mice had PR plos.org
KMS-12-BM (MM)2543N/A plos.org
KMS-12-BM (MM)5071N/A plos.org
KMS-12-BM (MM)7577N/A plos.org
KMS-12-BM (MM)10088N/A plos.org

A key mechanism of action for this compound involves the inhibition of PIM kinase-mediated signaling pathways, notably the phosphorylation of downstream substrates such as Bcl-2-associated death promoter protein (BAD). nih.govplos.orgresearchgate.netnih.govresearchgate.netmdpi.comthieme-connect.comaacrjournals.orgnih.govashpublications.org In vivo studies demonstrated that single-agent this compound inhibited BAD phosphorylation in MOLM-16 (AML) and KMS-12-BM (MM) tumors in a dose-dependent manner. nih.govplos.orgresearchgate.netnih.govresearchgate.netmdpi.comthieme-connect.comaacrjournals.orgnih.govashpublications.org Assessment of mice bearing these tumors revealed a dose-dependent inhibition of BAD phosphorylation relative to vehicle control at 4 hours post-dose. plos.org The inhibitory concentration 50% (IC50) values for pBAD inhibition were determined to be 70 nM in MOLM-16 tumors and 145 nM in KMS-12-BM tumors. plos.org This inhibition of pBAD contributes to the observed antitumor effects. nih.govplos.orgresearchgate.netnih.govresearchgate.netmdpi.comthieme-connect.comaacrjournals.orgnih.govashpublications.org

Table 2: Inhibition of Intratumoral pBAD Phosphorylation by this compound

Xenograft ModelSubstrateIC50 for Phosphorylation Inhibition (nM)Time Point Post-DoseCitation
MOLM-16 (AML)pBAD704 hours plos.org
KMS-12-BM (MM)pBAD1454 hours plos.org

Combination Therapy Studies in Xenograft Models

This compound has been evaluated in combination with other anticancer agents, demonstrating additive or synergistic inhibition of tumor growth in various xenograft models. nih.govplos.orgresearchgate.netnih.govmdpi.cominvivochem.commdpi.com These combination studies utilized models derived from INA-6 (MM) cells and Pfeiffer (DLBCL) cells. plos.org Synergy was observed when this compound was combined with selective JAK1 or JAK1/2 inhibitors (e.g., ruxolitinib) and with cytarabine (B982). nih.govplos.orgresearchgate.netnih.govresearchgate.netmdpi.comaacrjournals.orgnih.govsemanticscholar.org For instance, synergistic activity was reported with cytarabine in KG-1 AML xenografts. aacrjournals.org Additionally, combining this compound with the pan-BET inhibitor INCB054329 in MOLM16 xenografts synergistically decreased pBAD and c-myc levels, leading to enhanced efficacy. aacrjournals.org Synergy was also noted with the pan-FGFR inhibitor INCB054828 in KG1 xenografts harboring the FOP-FGFR1 translocation. aacrjournals.org

A notable synergistic effect was observed when this compound was combined with INCB050465 (Parsaclisib), a highly selective PI3Kδ inhibitor. nih.govresearchgate.netinvivochem.commdpi.com This combination enhanced the inhibitory effects on tumor growth in a diffuse large B-cell lymphoma (DLBCL) xenograft model (Pfeiffer cells). nih.govplos.orgresearchgate.netmdpi.com The combined administration of this compound and INCB050465 resulted in synergistic tumor growth inhibition compared to either agent alone. nih.govplos.org In one study involving Pfeiffer cell xenografts, seven out of eight treated mice receiving the combination demonstrated a partial regression (defined as ≥50% decrease in tumor volume from treatment start), and one mouse achieved a complete regression (100% decrease). nih.govplos.org This synergy is particularly relevant as PI3Kδ inhibition by INCB050465 has been shown to increase the expression of PIM isozymes, suggesting that the combination may help ameliorate compensatory resistance mechanisms. plos.orgresearchgate.net

Enhanced Efficacy with Janus Kinase (JAK) Inhibitors (e.g., Ruxolitinib (B1666119), Itacitinib)

The therapeutic potential of combining this compound with JAK inhibitors stems from the interconnectedness of PIM and JAK/STAT signaling pathways. PIM kinases are known to be downstream regulators of JAK/STAT signaling, and activation of the JAK/STAT pathway can lead to increased expression of PIM kinases. nih.govguidetoimmunopharmacology.orgresearchgate.netmdpi.com

Combination with Ruxolitinib: this compound has demonstrated synergistic effects when combined with ruxolitinib, a JAK1/2-selective inhibitor, in various preclinical models. This combination has been shown to inhibit tumor growth in xenograft models of multiple myeloma. plos.orgthieme-connect.comresearchgate.netnih.govnih.govmdpi.com Furthermore, this compound significantly enhanced the inhibitory potency of ruxolitinib on the neoplastic growth of primary myeloproliferative neoplasm (MPN) patient cells, including those from patients with JAK2 V617F-positive polycythemia vera (PV), essential thrombocythemia (ET), and myelofibrosis (MF). Efficacy in inhibiting neoplastic erythroid colonies was observed at low nanomolar concentrations of this compound. plos.orgthieme-connect.comnih.govnih.gov The combination also synergized to induce apoptosis in JAK2V617F-driven cells. nih.govresearchgate.net

Combination with Itacitinib: Synergistic inhibition of tumor growth was observed when this compound was combined with itacitinib, a JAK1-selective inhibitor, in INA-6 xenografts (MM). When agents were administered at doses lower than required for full efficacy, a point estimate of the Bliss Combination Index was 0.720 (95% CI: 0.256, 0.924), indicating synergy. In these studies, partial responses were observed in four of eight mice treated with the combination. plos.orgresearchgate.net

Table 1: Synergistic Effects of this compound with JAK Inhibitors in Preclinical Models

Combination PartnerDisease ModelEffectBliss Combination Index (95% CI)Reference
ItacitinibINA-6 (MM) xenograftsSynergistic Inhibition of Tumor Growth0.720 (0.256, 0.924) plos.orgresearchgate.net
RuxolitinibMM xenografts, JAK2V617F-positive MPN primary cellsSynergistic Inhibition of Tumor Growth, Enhanced EfficacyNot specified for MM xenografts; Low nanomolar efficacy for MPN primary cells plos.orgthieme-connect.comnih.govnih.gov
Additive Effects with Standard Chemotherapeutic Agents (e.g., Cytarabine)

The rationale for combining this compound with cytarabine is based on the observation that cytarabine induces the expression of CD25 through the activation of STAT5, which subsequently leads to the transcriptional activation of PIM kinases. plos.orgnih.gov

Preclinical studies have shown that the combined administration of this compound with cytarabine resulted in an additive inhibition of tumor growth in SCID mice bearing KG-1 (AML) tumors. The point estimate of the Bliss Combination Index for this combination was 0.967 (95% CI: 0.495, 1.205), indicating an additive effect. This compound also synergistically increased the inhibitory effects of cytarabine on tumor growth in KG-1 xenografts. plos.orgnih.gov

Table 2: Additive Effects of this compound with Cytarabine in Preclinical Models

Combination PartnerDisease ModelEffectBliss Combination Index (95% CI)Reference
CytarabineKG-1 (AML) xenograftsAdditive Inhibition of Tumor Growth0.967 (0.495, 1.205) plos.orgnih.gov
Overcoming Resistance Mechanisms (e.g., Ruxolitinib Persistence in Myeloproliferative Neoplasm Models)

This compound has demonstrated the ability to antagonize ruxolitinib persistent myeloproliferation in vivo, suggesting a potential role in overcoming resistance mechanisms. thieme-connect.comnih.govnih.govresearchgate.net The capacity of PIM inhibition to counteract a ruxolitinib-persistent state supports PIM's involvement in targeted therapy resistance. Previous research indicated that forced PIM1 expression could induce JAK2V617F-driven ruxolitinib persistent growth. nih.gov These findings suggest that this compound may not only enhance the upfront efficacy of ruxolitinib but also help prevent the development of ruxolitinib persistence in patients. nih.gov Furthermore, PIM kinase inhibition has been shown to overcome resistance to JAK2 inhibition in ruxolitinib-resistant Ba/F3-EpoR-JAK2V617F cells. researchgate.net

Preclinical Pharmacological Characterization

Preclinical Pharmacokinetic (PK) Analysis in Animal Models

Preclinical pharmacokinetic analyses of INCB053914 have been conducted in animal models, particularly in xenograft models of hematologic malignancies. These studies are crucial for understanding how the compound is absorbed, distributed, metabolized, and excreted within a living organism.

Systemic Exposure and Clearance in Xenograft Models

In studies involving human MOLM-16 (acute myeloid leukemia, AML) and KMS-12-BM (multiple myeloma, MM) xenografts established in SCID mice, plasma samples were collected for pharmacokinetic analysis following administration of this compound. These analyses aimed to evaluate the systemic exposure and clearance of the compound in these in vivo models. While the collection of plasma samples for pharmacokinetic analysis is confirmed, specific numerical data regarding parameters such as peak plasma concentration (Cmax), area under the curve (AUC), half-life, or clearance rates for this compound in these xenograft models are not detailed in the available preclinical reports nih.govplos.orgsemanticscholar.org.

Preclinical Pharmacodynamic (PD) Biomarkers of Activity

The pharmacodynamic characterization of this compound has focused on its direct effects on PIM kinase activity and the expression levels of PIM kinase isoforms in preclinical models. These studies provide insights into the compound's mechanism of action and its biological efficacy.

Assessment of PIM Substrate Phosphorylation in Animal Tissues

This compound has been shown to potently inhibit the phosphorylation of key downstream PIM kinase substrates in a dose-dependent manner across various hematologic tumor cell lines and in vivo models nih.govplos.orgaacrjournals.orgmedchemexpress.comnih.govplos.org. In MOLM-16 (AML), Pfeiffer (diffuse large B-cell lymphoma, DLBCL), and KMS-12-PE/BM (MM) cell lines, treatment with this compound inhibited the phosphorylation of p70S6K/S6 and 4E-BP1 nih.govplos.orgmedchemexpress.com.

In vivo assessments further confirmed these findings. In mice bearing MOLM-16 (AML) and KMS-12-BM (MM) tumors, a single oral dose of this compound resulted in a dose-dependent inhibition of Bcl-2–associated death promoter protein (BAD) phosphorylation relative to vehicle-treated controls, measured at 4 hours post-dose nih.govplos.orgsemanticscholar.orgmedchemexpress.comnih.gov. The half maximal inhibitory concentration (IC50) values for BAD phosphorylation inhibition were determined in these tumor models. nih.govplos.orgmedchemexpress.com

Table 1: this compound Inhibition of BAD Phosphorylation in Xenograft Models

Tumor ModelSubstrateIC50 (nM)Reference
MOLM-16 (AML)pBAD70 nih.govplos.orgmedchemexpress.com
KMS-12-BM (MM)pBAD145 nih.govplos.orgmedchemexpress.com

Additionally, this compound decreased the phosphorylation of p70S6K and 4E-BP1 in primary bone marrow blasts obtained from patients with acute myeloid leukemia nih.govplos.org. In myeloproliferative neoplasm (MPN) model cells, this compound treatment also led to the inhibition of pPRAS40(T246) nih.gov.

Broader Research Implications and Future Directions in Pim Kinase Research

PIM Kinases as Critical Drivers of Tumorigenesis and Academic Therapeutic Targets

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of three serine/threonine kinases (PIM1, PIM2, and PIM3) that have emerged as significant drivers of tumorigenesis across a spectrum of cancers. aacrjournals.orgnih.gov These kinases are considered proto-oncogenes and are frequently overexpressed in both hematological malignancies and solid tumors. jcpjournal.orgrug.nl Their role in cancer development is multifaceted, involving the regulation of key cellular processes that are hallmarks of cancer.

PIM kinases are constitutively active, meaning their activity is primarily regulated at the level of gene expression and protein stability rather than through complex activation loops. tandfonline.comrowan.edu This constitutive activity allows them to phosphorylate a wide array of downstream substrates, thereby influencing cell proliferation, survival, and metabolism. aacrjournals.orgaacrjournals.org One of the most well-documented roles of PIM kinases is their ability to promote cell survival by inhibiting apoptosis. aacrjournals.orgjcpjournal.org They achieve this by phosphorylating and inactivating pro-apoptotic proteins such as Bad (Bcl2 agonist of cell death) and ASK1 (apoptosis signaling kinase 1). aacrjournals.org

Furthermore, PIM kinases play a crucial role in cell cycle progression. aacrjournals.orgnih.gov They can phosphorylate cell cycle inhibitors like p27, leading to its degradation and promoting the transition from the G1 to the S phase of the cell cycle. aacrjournals.org This contributes to the uncontrolled proliferation characteristic of cancer cells. PIM kinases also enhance the activity of the MYC oncoprotein, a potent driver of cell growth and proliferation, by phosphorylating it. aacrjournals.orgtandfonline.com

The involvement of PIM kinases in regulating cellular metabolism is another critical aspect of their pro-tumorigenic function. aacrjournals.org They can modulate metabolic pathways to meet the high energy demands of rapidly dividing cancer cells. aacrjournals.org The broad impact of PIM kinases on these fundamental cellular processes makes them attractive therapeutic targets for cancer treatment. aacrjournals.orgtandfonline.comnih.gov The development of small molecule inhibitors that can block the catalytic activity of PIM kinases represents a promising strategy to counteract their oncogenic effects. tandfonline.comnih.gov

The pan-PIM kinase inhibitor INCB053914 is one such molecule that has been developed to target all three PIM kinase isoforms. nih.gov Preclinical studies have demonstrated its potential in inhibiting the proliferation of cancer cells and inducing apoptosis. nih.gov The rationale for targeting PIM kinases is further strengthened by the observation that their overexpression is often associated with a poor prognosis in various cancer types. aacrjournals.orgnih.gov

Strategies for Overcoming PIM Kinase-Mediated Therapeutic Resistance

A significant challenge in cancer therapy is the development of therapeutic resistance, and PIM kinases have been identified as key mediators of this phenomenon. aacrjournals.orgaacrjournals.org The activation of PIM kinases can confer resistance to a wide range of anticancer therapies, including chemotherapy, radiotherapy, and targeted agents. aacrjournals.orgnih.gov This makes the development of strategies to overcome PIM kinase-mediated resistance a critical area of research.

One of the primary mechanisms by which PIM kinases promote therapeutic resistance is by activating pro-survival signaling pathways that allow cancer cells to evade drug-induced apoptosis. aacrjournals.orgnih.gov For instance, PIM kinases can counteract the effects of therapies that target the PI3K/AKT pathway, a central signaling node in cancer. aacrjournals.orgnih.gov Inhibition of the PI3K/AKT pathway can lead to a compensatory upregulation of PIM kinase activity, which then sustains cell survival and promotes resistance. aacrjournals.orgnih.gov

A key strategy to overcome this resistance is the use of PIM kinase inhibitors in combination with other targeted therapies. aacrjournals.orgaacrjournals.org By simultaneously blocking the primary target and the resistance-conferring PIM kinase pathway, it is possible to achieve a more durable therapeutic response. aacrjournals.org For example, preclinical studies have shown that combining a PIM kinase inhibitor with a PI3K inhibitor can reverse resistance and enhance the anti-tumor activity of the PI3K inhibitor. aacrjournals.orgnih.gov

PIM kinases also contribute to resistance by regulating the expression and activity of drug transporters, which can pump chemotherapeutic agents out of cancer cells, reducing their efficacy. aacrjournals.org Inhibition of PIM kinases can potentially restore sensitivity to chemotherapy in such cases. juniperpublishers.com

Another important aspect of PIM kinase-mediated resistance is their role in modulating the tumor microenvironment. PIM kinases can promote immune evasion by increasing the expression of immune checkpoint proteins like PD-L1 on cancer cells. aacrjournals.org This suggests that combining PIM kinase inhibitors with immunotherapy could be a promising strategy to enhance the anti-tumor immune response and overcome resistance.

The table below summarizes some of the key mechanisms of PIM kinase-mediated therapeutic resistance and the corresponding strategies to overcome them.

Mechanism of ResistanceTherapeutic Strategy
Activation of pro-survival pathways (e.g., downstream of PI3K/AKT)Combination therapy with inhibitors of the primary target pathway
Regulation of drug transportersCombination with chemotherapy
Modulation of the tumor microenvironment (e.g., increased PD-L1 expression)Combination with immunotherapy

By understanding the diverse mechanisms through which PIM kinases contribute to therapeutic resistance, researchers can develop rational combination strategies to improve the efficacy of existing and novel cancer therapies.

Development of Rational Combination Therapeutic Approaches in Preclinical Settings

The central role of PIM kinases in driving tumorigenesis and mediating therapeutic resistance provides a strong rationale for developing combination therapeutic approaches. aacrjournals.orgaacrjournals.orgnih.gov Preclinical studies have explored the synergistic or additive effects of combining PIM kinase inhibitors with other anticancer agents, with promising results. nih.govnih.gov The goal of these combination strategies is to target multiple oncogenic pathways simultaneously, thereby preventing the emergence of resistance and achieving a more profound anti-tumor effect. aacrjournals.orgaacrjournals.org

One of the most extensively studied combination strategies involves the co-targeting of the PIM and PI3K/AKT/mTOR pathways. aacrjournals.orgaacrjournals.org These two pathways often exhibit parallel signaling and share downstream targets, making their simultaneous inhibition a logical approach. nih.govaacrjournals.org Preclinical models have demonstrated that the combination of a PIM kinase inhibitor, such as this compound, with a PI3Kδ inhibitor results in additive or synergistic inhibition of tumor growth in hematologic malignancies. nih.gov

Another promising combination involves PIM kinase inhibitors and JAK inhibitors. nih.govnih.gov The JAK/STAT signaling pathway is a major upstream regulator of PIM kinase expression. tandfonline.com Therefore, combining a JAK inhibitor with a PIM kinase inhibitor can lead to a more complete blockade of this oncogenic axis. nih.gov In preclinical models of myeloproliferative neoplasms (MPNs), the combination of this compound with the JAK1/2 inhibitor ruxolitinib (B1666119) has shown potent synergy in inhibiting cell growth and inducing apoptosis. nih.govsemanticscholar.org

The combination of PIM kinase inhibitors with standard chemotherapeutic agents has also been investigated. jcpjournal.orgnih.gov For instance, this compound has been shown to have additive or synergistic effects when combined with cytarabine (B982) in preclinical models of acute myeloid leukemia (AML). nih.gov This suggests that PIM inhibition can sensitize cancer cells to the cytotoxic effects of chemotherapy.

Furthermore, the interplay between PIM kinases and other signaling pathways, such as the BTK pathway in B-cell malignancies, has opened up new avenues for combination therapies. aacrjournals.org Preclinical studies have shown that combining a PIM kinase inhibitor with a BTK inhibitor can lead to a significant increase in anti-tumor activity. aacrjournals.org

The table below provides a summary of some preclinical combination therapies involving PIM kinase inhibitors.

Combination PartnerRationalePreclinical Model
PI3Kδ inhibitorCo-targeting parallel signaling pathwaysHematologic malignancies
JAK1 or JAK1/2 inhibitorBlocking upstream activation and downstream effectorsMyeloproliferative neoplasms
CytarabineSensitizing cancer cells to chemotherapyAcute myeloid leukemia
BTK inhibitorTargeting interconnected signaling pathwaysB-cell malignancies

These preclinical findings provide a strong foundation for the clinical investigation of PIM kinase inhibitors in combination with other anticancer agents.

Exploration of PIM Kinase Roles Beyond Hematologic Malignancies in Preclinical Models

While PIM kinases were initially identified as oncogenes in hematopoietic malignancies, a growing body of evidence from preclinical studies indicates their significant role in a wide range of solid tumors as well. aacrjournals.orgjcpjournal.org This has expanded the potential therapeutic applications of PIM kinase inhibitors beyond hematologic cancers.

Overexpression of PIM kinases has been observed in various solid tumors, including prostate, breast, colon, and pancreatic cancers. aacrjournals.orgjcpjournal.org In these cancers, PIM kinases contribute to tumor progression through mechanisms similar to those observed in hematologic malignancies, such as promoting cell proliferation, survival, and metastasis. aacrjournals.orgmdpi.com

In preclinical models of prostate cancer, PIM kinases have been shown to be involved in tumor development and progression. nih.gov Inhibition of PIM kinases in prostate cancer cells can lead to decreased cell growth and increased apoptosis. nih.gov Furthermore, PIM kinase inhibitors have been shown to sensitize prostate cancer cells to radiation therapy. nih.gov

In breast cancer, particularly in triple-negative breast cancer (TNBC), PIM1 has been identified as a promising therapeutic target. northwestern.edu High levels of PIM1 expression in TNBC are associated with a poor prognosis. northwestern.edu Preclinical studies have demonstrated that PIM inhibitors can effectively reduce the viability of TNBC cells. northwestern.edu

The role of PIM3 has been particularly highlighted in solid cancers originating from endoderm-derived tissues, such as the liver, pancreas, and colon. mdpi.comnih.gov PIM3 is frequently overexpressed in these cancers and plays a critical role in promoting cell proliferation, survival, and invasion. mdpi.comnih.gov Preclinical studies have shown that silencing PIM3 or inhibiting its activity can reduce the growth of these cancer cells both in vitro and in vivo. nih.gov

The table below summarizes the role of PIM kinases in various solid tumors based on preclinical findings.

Solid Tumor TypeRole of PIM Kinases
Prostate CancerPromotes tumor development and progression; contributes to radiation resistance
Breast Cancer (TNBC)Associated with poor prognosis; promotes cell viability
Pancreatic CancerPromotes cell proliferation, survival, and invasion
Liver CancerPromotes cell proliferation and tumorigenicity
Colon CancerAssociated with tumor progression

The exploration of PIM kinase roles in solid tumors is an active area of research, and these preclinical findings support the investigation of PIM kinase inhibitors, such as this compound, in clinical trials for various solid malignancies.

Unanswered Questions and Prospective Areas for Academic Investigation of PIM Kinase Biology

Despite significant progress in understanding the role of PIM kinases in cancer, several unanswered questions remain, offering fertile ground for future academic investigation. A deeper understanding of PIM kinase biology is crucial for the development of more effective and targeted therapies.

One of the key areas for future research is the elucidation of the isoform-specific functions of PIM1, PIM2, and PIM3. While there is considerable overlap in their functions, emerging evidence suggests that each isoform may also have unique roles and substrates. jcpjournal.orghaematologica.org Identifying these isoform-specific functions could lead to the development of more selective inhibitors with improved therapeutic indices.

Another important area of investigation is the non-catalytic functions of PIM kinases. tandfonline.com While most research has focused on their kinase activity, there is evidence to suggest that PIM kinases may also have functions that are independent of their catalytic domain. tandfonline.com Understanding these non-catalytic roles could open up new avenues for therapeutic intervention, such as the development of protein degraders (e.g., PROTACs) that target the entire PIM protein for destruction. tandfonline.com

The regulation of PIM kinase expression and stability is another area that warrants further investigation. tandfonline.com While the JAK/STAT pathway is a known upstream regulator, other signaling pathways and mechanisms that control PIM kinase levels are not fully understood. tandfonline.com A better understanding of these regulatory mechanisms could identify new targets for modulating PIM kinase activity.

The role of PIM kinases in the tumor microenvironment is a rapidly evolving field of study. nih.gov While it is known that PIM kinases can influence immune evasion, their broader impact on the complex interplay between cancer cells and various components of the tumor microenvironment, such as fibroblasts and endothelial cells, remains to be fully elucidated.

Finally, the identification of predictive biomarkers of response to PIM kinase inhibitors is a critical unmet need. crisprmedicinenews.com Identifying which patients are most likely to benefit from PIM kinase-targeted therapies will be essential for the successful clinical implementation of these agents. This will require a comprehensive analysis of the molecular characteristics of tumors and the development of robust companion diagnostics.

Prospective areas for academic investigation in PIM kinase biology include:

Dissecting the isoform-specific functions and substrates of PIM1, PIM2, and PIM3.

Investigating the non-catalytic functions of PIM kinases and their therapeutic implications.

Elucidating the upstream regulatory mechanisms that control PIM kinase expression and stability.

Characterizing the role of PIM kinases in shaping the tumor microenvironment.

Identifying and validating predictive biomarkers of response to PIM kinase inhibitors.

Addressing these unanswered questions will undoubtedly deepen our understanding of PIM kinase biology and pave the way for the development of novel and more effective cancer therapies.

Q & A

Q. What is the molecular mechanism of INCB053914, and how can researchers validate its pan-PIM kinase inhibition in vitro?

this compound is an ATP-competitive inhibitor targeting all three PIM kinase isoforms (PIM1, PIM2, PIM3). To validate its activity, researchers should:

  • Perform kinase inhibition assays using recombinant PIM isoforms to measure IC50 values .
  • Use Western blotting to assess downstream phosphorylation targets (e.g., pRPS6 at Ser235/236 or pBAD at Ser112) in PIM-expressing cell lines (e.g., HNSCC models like UPCI:SCC090) .
  • Conduct dose-response experiments (e.g., 0–2,000 nM) to establish concentration-dependent inhibition of cell proliferation, as demonstrated in erythroid colony formation assays .

Q. Which preclinical models are suitable for evaluating this compound’s efficacy in hematologic malignancies?

  • Primary cell models : Erythroid colony formation assays from patients with myelofibrosis (MF) or polycythemia vera (PV), where this compound reduces colony counts in a dose-dependent manner (e.g., IC50 < 50 nM) .
  • Xenograft models : Subcutaneous implantation of PIM-overexpressing cell lines (e.g., lymphoma or HNSCC models) to assess tumor growth inhibition. In UPCI:SCC090 xenografts, daily oral dosing (20 mg/kg) reduced tumor volume by ~60% .

Advanced Research Questions

Q. How should researchers design combination therapy studies with this compound in acute myeloid leukemia (AML)?

  • Experimental design : Use sequential or concurrent dosing with standard agents (e.g., azacitidine or cytarabine). In Phase 1/2 trials, this compound + azacitidine achieved complete remission in AML patients but required monitoring for dose-limiting toxicities (e.g., transaminase elevation) .
  • Synergy assessment : Calculate combination indices (CI) using the Chou-Talalay method. For example, test this compound (0–1 µM) with cytarabine (0–10 µM) in AML cell lines and quantify apoptosis via Annexin V/PI staining .

Q. What methodologies resolve contradictory data on this compound sensitivity across cell lines?

  • Mechanistic profiling : Compare PIM isoform expression (qPCR/Western blot) and downstream signaling (e.g., pRPS6 levels) in sensitive (UPCI:SCC090) vs. resistant (UM-SCC-47) HNSCC lines. Resistant cells often retain phosphorylated targets despite treatment .
  • Functional assays : Measure cell size changes via flow cytometry (forward scatter height). Sensitive cells show significant size reduction (e.g., 44% in UPCI:SCC090), while resistant cells exhibit minimal changes (<10%) .

Q. How can researchers investigate intrinsic resistance to this compound in solid tumors?

  • Phosphoproteomics : Use mass spectrometry to identify compensatory pathways (e.g., mTOR or AKT activation) in resistant models. For example, UM-SCC-47 cells show increased eIF4E phosphorylation (Ser209) post-treatment, which may sustain protein synthesis .
  • CRISPR screens : Knock out PIM isoforms or downstream effectors (e.g., MYC) to determine if resistance is PIM-dependent .

Methodological Considerations

Q. What are optimal protocols for dose-ranging studies of this compound in vitro?

  • Start with a broad range (e.g., 0–2,000 nM) to identify IC50 values, then refine to 0–50 nM for hematologic models .
  • Use neutral red or WST-1 assays for viability measurements in 72-hour treatments. Include DMSO controls and triplicate replicates to ensure reproducibility .

Q. How should researchers analyze this compound-induced cell cycle arrest and apoptosis?

  • Cell cycle : Stain cells with propidium iodide and analyze via flow cytometry. Sensitive lines (e.g., UPCI:SCC090) show G0/G1 arrest (e.g., from 58% to 75% in G1 phase) .
  • Apoptosis : Use Annexin V/PI dual staining. Late apoptosis increases from 0.9% to 18.5% in sensitive lines after 48-hour treatment with 1.25 µM this compound .

Data Interpretation and Reporting

Q. How should conflicting efficacy data between preclinical and clinical studies be addressed?

  • Compare preclinical EC50 values (e.g., 0.045–8 µM in HNSCC) with achievable plasma concentrations in trials. Note that clinical responses may be limited by toxicity thresholds (e.g., AST/ALT elevation at higher doses) .
  • Use patient-derived xenografts (PDXs) to bridge the gap between cell line data and human pharmacokinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.